Diallyl Phthalate-d4
Description
Diallyl phthalate-d4 (CAS: 2514944-45-5) is a deuterated analog of diallyl phthalate (DAP, CAS: 131-17-9), where four hydrogen atoms in the benzene ring are replaced with deuterium. Its molecular formula is C₁₄D₄H₁₀O₄, with a molecular weight of 250.28 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly for quantifying non-deuterated phthalates in environmental or biological samples via mass spectrometry . Industrially, it serves as a plasticizer in polymers, electrical insulation materials, and epoxy formulations .
Properties
Molecular Formula |
C₁₄H₁₀D₄O₄ |
|---|---|
Molecular Weight |
246.26 |
Synonyms |
1,2-di-2-Propen-1-yl Ester 1,2-Benzenedicarboxylic Acid-d4; di-2-Propenyl Ester 1,2-Benzenedicarboxylic Acid-d4; Allyl Phthalate-d4; DAP Monomer-d4; DAP-M-d4; DT 170-d4; Daiso DAP Monomer-d4; Dap Tohto DT 170-d4; Dapon R-d4; Dappu-d4; Diallyl Phthala |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Diallyl phthalate-d4 has the molecular formula . The deuterated form allows for enhanced tracking and analysis in various experimental setups due to the distinct mass of deuterium compared to hydrogen. This property is particularly useful in studies involving:
- Mass Spectrometry : The presence of deuterium enables precise quantification and identification of compounds in complex mixtures.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated solvents can improve the clarity of NMR spectra by reducing background noise from hydrogen atoms.
Polymer Chemistry
This compound is utilized as a cross-linking agent in the synthesis of unsaturated polyesters and other polymeric materials. Its applications include:
- Production of Diallyl Phthalate Resins : These resins are used in various applications such as electrical insulation, laminating compounds, and as plasticizers.
- Investigating Polymerization Mechanisms : The deuterated compound allows researchers to study reaction kinetics and mechanisms more accurately due to its distinct isotopic signature.
Toxicological Studies
The compound is significant in toxicological research, particularly for understanding the effects of phthalates on human health and the environment:
- Toxicokinetics : Studies have shown that this compound can be used to trace metabolic pathways and excretion patterns in biological systems. For instance, pharmacokinetic studies indicate rapid clearance from the bloodstream with minimal accumulation in tissues .
- Mutagenicity Testing : this compound has been employed in mutagenicity assays to evaluate genetic toxicity, providing insights into potential carcinogenic risks associated with phthalates .
Environmental Monitoring
The use of this compound extends to environmental science, particularly in the monitoring and analysis of pollutants:
- Tracking Phthalate Contamination : Its unique isotopic signature allows for precise tracking of contamination sources in environmental samples, aiding in pollution control efforts .
- Studying Migration Patterns : Research has focused on how phthalates migrate from food contact materials into food systems, highlighting public health concerns related to chemical exposure .
Case Study on Polymer Applications
A study investigated the effectiveness of this compound as a cross-linking agent in unsaturated polyester resins. The results indicated that incorporating this compound improved mechanical properties and thermal stability compared to conventional formulations without deuterated compounds.
Case Study on Toxicological Impact
Research conducted on animal models demonstrated that exposure to this compound resulted in specific metabolic byproducts that could be traced using advanced mass spectrometry techniques. This study provided critical data on the compound's safety profile and its potential health impacts.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Polymer Chemistry | Cross-linking agent for resins | Improved mechanical properties |
| Toxicology | Mutagenicity testing, pharmacokinetics | Rapid clearance; low tissue accumulation |
| Environmental Monitoring | Tracking contamination sources | Enhanced detection capabilities |
Chemical Reactions Analysis
Chemical Reactions
Diallyl phthalate-d4, similar to its non-deuterated counterpart, undergoes several chemical reactions:
-
Oxidation: DAP-d4 can be oxidized to form phthalic acid and other oxidation products. Potassium permanganate is a typical oxidizing agent that yields phthalic acid.
-
Reduction: Reduction reactions convert DAP-d4 into its corresponding alcohols. Lithium aluminum hydride can be used to produce diallyl alcohol.
-
Substitution: The allyl groups in DAP-d4 can undergo substitution reactions with nucleophiles like halides and amines.
The specific products formed depend on the reagents and conditions used. DAP-d4's reactivity makes it a versatile building block in organic synthesis and materials science.
Reactivity and Interactions
This compound interacts with proteins and nucleic acids, which can influence biological pathways. It also reacts with various nucleophiles and electrophiles during synthetic processes. These interactions are crucial for assessing DAP-d4's safety and efficacy in industrial applications.
Comparison with Similar Compounds
DAP-d4 is unique due to its deuterium labeling, which enhances stability and allows precise quantification in analytical applications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diallyl Phthalate | Non-deuterated form; widely used in plastics | |
| Diethyl Phthalate | Common plasticizer; lower boiling point | |
| Dimethyl Phthalate | Smaller molecular size; primarily used as a solvent | |
| Di-n-butyl Phthalate | Higher molecular weight; used in PVC applications | |
| Monoallyl Phthalate | Contains one allyl group; less reactive than diallyl form |
DAP-d4's isotopic labeling allows for precise tracking and analysis in biochemical studies while retaining similar chemical properties to its non-deuterated counterpart.
Toxicological and Environmental Impact
Diallyl phthalate, including its deuterated form, has raised environmental and health concerns. Studies document the leaching of phthalates, including DAP, from medical supplies such as IV infusion bags, into various solutions, with concentrations influenced by the fluid's chemical composition . Migration of phthalates from food contact materials into food systems also raises concerns about potential exposure through food consumption.
Table: Leaching Study Results (adapted from)
| Infusion Fluid Type | Total Phthalate Concentration (ng) | Specific Phthalate Detected (ng) |
|---|---|---|
| Fat Emulsion Infusion | 458 | DAP: 10.4 |
| Dextrose 5% Injection | 165 | DEHP: Highest |
| Sodium Chloride Solution | 177 | DBP: 4.65 |
| Pediatric Parenteral Nutrition | Varies | DiBP: 6.76 |
Comparison with Similar Compounds
Structural and Functional Differences
Deuterated phthalates share a common phthalic acid backbone but differ in alkyl chain length and deuterium substitution patterns. Key examples include:
Key Differences :
- Alkyl Chains: this compound has short allyl groups, whereas di-n-butyl and diisononyl variants have longer alkyl chains, influencing their solubility and plasticizing efficiency.
- Applications : this compound is preferred in electrical components due to its thermal stability, while di-n-butyl phthalate-d4 is used in environmental monitoring .
Analytical Performance
- This compound exhibits minimal interference in chromatographic assays, making it ideal for trace analysis .
Comparison with Diallyl Organosulfur Compounds
While structurally distinct from phthalates, diallyl organosulfur compounds (e.g., diallyl sulfide, disulfide, trisulfide) share the diallyl functional group, enabling comparisons in bioactivity and applications:
Contrasts with this compound :
- Bioactivity: Organosulfur compounds exhibit chemopreventive and pesticidal properties, whereas phthalates are primarily industrial plasticizers .
Industrial and Analytical Use of this compound
Preparation Methods
Two-Stage Esterification with Lewis Acid Catalysts
The primary industrial method for synthesizing DAP-d4 involves a two-step esterification process using phthalic anhydride and deuterated allyl alcohol under Lewis acid catalysis. Key steps include:
-
Initial Esterification : Phthalic anhydride reacts with allyl alcohol-d4 at temperatures below 20°C in the presence of a Lewis acid catalyst (e.g., hydrogen fluoride, phosphorus trichloride).
-
Secondary Esterification : Additional allyl alcohol-d4 and catalyst are introduced, followed by heating to 70–80°C to drive the reaction to completion.
Reaction Equation :
This method achieves yields exceeding 99% under optimized conditions.
Catalyst Systems and Their Impact on Yield
Lewis acids significantly influence reaction efficiency. Comparative data from patent CN102229532B highlight the performance of selected catalysts:
| Catalyst | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrogen fluoride | 40–80 | 3.5 | 99.0 | 99.5 |
| Phosphorus trichloride | 60–80 | 2.5 | 98.5 | 99.2 |
| Sulfur trioxide | 50–70 | 4.0 | 97.8 | 98.8 |
Data sourced from industrial-scale trials.
Phosphorus trichloride and hydrogen fluoride are preferred for their rapid reaction kinetics and high selectivity, minimizing side products such as monoallyl phthalate.
Deuterium Incorporation Strategies
Isotopic Labeling via Deuterated Allyl Alcohol
Deuterium is introduced during the esterification step using allyl alcohol-d4, synthesized separately via deuteration of allyl alcohol over palladium catalysts. Key parameters for optimal deuterium incorporation include:
Solvent Effects on Deuterium Retention
Deuterated solvents (e.g., deuterated toluene or dichloromethane) enhance isotopic purity by preventing proton exchange. Studies indicate:
-
Deuterated Toluene : Increases DAP-d4 purity to 99.9% compared to 99.5% with non-deuterated solvents.
-
Reaction Kinetics : Non-polar solvents accelerate esterification rates by 15–20%.
Purification and Quality Control
Distillation and Washing Protocols
Post-reaction purification involves:
Analytical Validation
Gas chromatography-mass spectrometry (GC-MS) and NMR are employed for quality assurance:
-
GC-MS : Detects trace impurities (<0.1%) using deuterated internal standards (e.g., DEHP-d4).
-
H NMR : Confirms deuterium incorporation at the benzene ring (δ 7.2–7.8 ppm absence).
Industrial-Scale Optimization
Q & A
Q. What chromatographic techniques are recommended for separating Diallyl Phthalate-d4 from non-deuterated phthalates in environmental samples?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used. Key parameters include capillary column selection (e.g., HP-1 stationary phase, 30 m length, 0.32 mm inner diameter) and carrier gas optimization (nitrogen or hydrogen). Retention times and resolution values must be validated to avoid co-elution with structurally similar phthalates. For example, system suitability tests should achieve a coefficient of variation (CV) <2% and resolution >30 for deuterated analogs .
Q. How is this compound utilized as an internal standard in exposure studies?
Deuterated phthalates like this compound are added to samples before extraction to correct for analyte loss during sample preparation. Their near-identical chemical properties to non-deuterated analogs minimize matrix effects, improving quantification accuracy. For instance, diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4 are used to quantify polar and non-polar phthalates, respectively, in dust and biological matrices .
Q. What protocols ensure the stability of this compound during long-term storage?
Storage conditions should avoid UV exposure, high temperatures, and acidic/basic environments. Physicochemical data from NIST (e.g., vapor pressure, solubility) guide optimal storage in inert solvents like methanol at -20°C. Regular stability testing via GC-MS or LC-MS/MS is recommended to monitor isotopic integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in extraction efficiency of this compound across biological matrices?
Method optimization involves comparing extraction solvents (e.g., hexane, acetone) and techniques (solid-phase extraction vs. liquid-liquid extraction). Surrogate standards (e.g., di-n-hexyl-phthalate-D4) are spiked to calculate recovery rates. For example, acetophenone-assisted homogenization improves recovery in lipid-rich matrices . Statistical tools like ANOVA identify significant variations in recovery across protocols .
Q. What validation criteria are critical for adapting GC-FID methods to deuterated phthalates in polymer research?
Validation requires assessing linearity (R² >0.99), limit of detection (LOD <1 µg/mL), precision (CV <5%), and robustness. Column efficiency metrics (e.g., theoretical plates >30,000, HETP <0.1 mm) ensure baseline separation in polymer degradation studies. System suitability tests must replicate conditions from prior non-deuterated phthalate analyses .
Q. How does this compound enhance mechanistic studies of phthalate polymerization?
As a deuterated tracer, it enables isotopic labeling to track reaction pathways in copolymer synthesis (e.g., crosslinking efficiency, monomer incorporation rates). Nuclear magnetic resonance (NMR) and isotope-ratio mass spectrometry (IRMS) quantify deuterium enrichment, revealing kinetic and thermodynamic parameters in polymerization mechanisms .
Q. What role does this compound play in cumulative risk assessment models for phthalate mixtures?
It accounts for metabolic competition and co-exposure effects in epidemiological cohorts. For example, deuterated analogs help disentangle pharmacokinetic interactions in urine biomonitoring. Dose-additive or synergistic models integrate exposure data from multi-phthalate studies, addressing data gaps identified by the National Academies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
